molecular formula C14H11NO2 B3055572 3-(Benzoxazol-2-yl)benzyl alcohol CAS No. 65540-83-2

3-(Benzoxazol-2-yl)benzyl alcohol

Cat. No.: B3055572
CAS No.: 65540-83-2
M. Wt: 225.24 g/mol
InChI Key: ISXYEFBBGCZMAE-UHFFFAOYSA-N
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Description

“3-(Benzoxazol-2-yl)benzyl alcohol” is a chemical compound that has gained increasing attention due to its potential applications in various fields of research and industry. It is a derivative of two aromatic compounds: Benzoxazole and Benzyl Alcohol. Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Benzyl Alcohol is an aromatic alcohol with the formula C6H5CH2OH .


Synthesis Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . The spectral signals and proposed molecular structure of the prepared compounds showed good agreement .

Scientific Research Applications

Chemical Transformation and Synthesis

Research indicates that 3-(Benzoxazol-2-yl)benzyl alcohol and related compounds play a crucial role in chemical synthesis and transformations. The tandem O-H insertion/[1,3]-alkyl shift reaction between benzylic alcohols and rhodium azavinyl carbenoids, involving compounds like this compound, provides a novel method for cleaving C-OH bonds and forming C-C bonds, crucial for constructing α-aminoketones (Mi et al., 2016). Similarly, the synthesis of various coordination polymers has shown effective catalysis in the oxidation of benzyl alcohol to benzaldehyde, indicating the potential utility of such compounds in catalysis and chemical synthesis (Han et al., 2006).

Biological Activities and Microbial Hydroxylation

The microbial hydroxylation of unsaturated, cyclic carboxylic acids protected as benzoxazoles has resulted in the production of chiral allylic alcohols with significant enantiomeric excesses, showcasing the potential of this compound derivatives in producing chirally pure compounds (Raadt et al., 2001). This is particularly relevant in the field of pharmaceuticals where the chirality of molecules can be critical to their biological activity.

Antimicrobial and Biological Screening

Benzoxazole derivatives, including this compound, have been explored for their potential biological activities. For instance, new formazan dyes derivatives derived from 2-mercapto benzoxazole have been synthesized and assayed against various bacteria, indicating their potential antimicrobial properties (Mohammed & Dahham, 2018). Additionally, the synthesis of novel 2-substituted benzoxazole derivatives and their evaluation as antimicrobial agents showcase the relevance of these compounds in medicinal chemistry and drug discovery (Balaswamy et al., 2012).

Catalysis and Material Science

Coordination polymers containing compounds similar to this compound have been synthesized and found effective in catalyzing the oxidation of benzyl alcohol, suggesting their utility in catalysis and material science applications (Han et al., 2006). Furthermore, the development of multicomponent coupling reactions involving catechols, benzyl alcohols, and ammonium acetate in the presence of Fe(III) catalysts demonstrates the synthesis of benzoxazole derivatives, underscoring the versatility and significance of these compounds in chemical synthesis (Aboonajmi et al., 2021).

Green Chemistry

The green synthesis of benzoxazole derivatives, including those related to this compound, has been documented, highlighting the importance of these compounds in developing eco-friendly and sustainable chemical processes (Padole et al., 2020).

Safety and Hazards

The safety data sheet for Benzyl Alcohol indicates that it may cause respiratory tract irritation with symptoms of coughing, sore throat, and runny nose. Inhaling benzyl alcohol in sufficient quantities may cause nervous system depression with symptoms of nausea, lightheadedness, drowsiness, dizziness, and lack of coordination. Benzyl alcohol may be harmful if swallowed .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions of “3-(Benzoxazol-2-yl)benzyl alcohol” could be in the field of medicinal, pharmaceutical, and industrial research.

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXYEFBBGCZMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589255
Record name [3-(1,3-Benzoxazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65540-83-2
Record name [3-(1,3-Benzoxazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(1,3-benzoxazol-2-yl)phenyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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